(1R)-(-)-Dimenthyl succinate
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Overview
Description
Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate: is a chemical compound that belongs to the class of organic esters It is derived from succinic acid and menthol, a naturally occurring terpene alcohol
Mechanism of Action
Target of Action
The primary target of (1R)-(-)-Dimenthyl succinate, also known as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate or bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, is the Succinate Receptor 1 (SUCNR1) . SUCNR1 is expressed in various cells and tissues and plays a crucial role in regulating tissue homeostasis .
Mode of Action
The interaction of this compound with SUCNR1 leads to increases in calcium and inositol-3-phosphate (IP) levels and inhibition of cyclic adenosine monophosphate (cAMP) formation . On the other hand, succinate stimulates cAMP formation in cardiomyocytes and platelets, and also promotes calcium accumulation .
Biochemical Pathways
This compound is an essential circulating metabolite within the tricarboxylic acid (TCA) cycle and functions as a substrate for succinate dehydrogenase (SDH), thereby contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .
Pharmacokinetics
The plasma succinate concentration measured in rodents varies from 6 to 20 μM, while human serum and plasma levels range from 2 – 3 to 2 – 20 μM respectively . The urinary succinate concentration in mice in physiological conditions is about 20 – 30 μM . Considering the EC 50 values for succinate in humans and mice (56 ± 8 and 28 ± 5 μM respectively), the levels of this endogenous ligand in plasma and urine in physiological conditions are too low to activate the receptor .
Result of Action
The result of the action of this compound is the stimulation of insulin secretion via a SUCNR1-Gq-PKC–dependent mechanism in human β cells . Mice with β cell–specific Sucnr1 deficiency exhibited impaired glucose tolerance and insulin secretion on a high-fat diet, indicating that SUCNR1 is essential for preserving insulin secretion in diet-induced insulin resistance .
Action Environment
Environmental factors such as CO2-limiting conditions can affect the succinate product ratio during carbohydrate fermentation . Under such conditions, less succinate and more ethanol are formed . The fermentation product ratio remained constant at pH values from 6.0 to 7.4 . More succinate was produced when hydrogen was present in the gas phase .
Biochemical Analysis
Biochemical Properties
(1R)-(-)-Dimenthyl succinate plays a role in biochemical reactions as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . It interacts with enzymes such as SDH and proteins like succinate receptor 1 (SUCNR1), influencing tissue homeostasis . The nature of these interactions involves succinate signaling via SUCNR1, guiding divergent responses in immune cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by stabilizing hypoxia-inducible factor-1α, enhancing inflammatory responses . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates immune cell function by binding to its cognate receptor SUCNR1, eliciting complex responses that are tissue and context-dependent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules like SUCNR1 . It exerts its effects at the molecular level through enzyme activation or inhibition and changes in gene expression . For instance, it guides macrophage effector functions via the transcription of proinflammatory cytokines and the production of reactive oxygen species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway . It interacts with enzymes like SDH and can affect metabolic flux or metabolite levels .
Subcellular Localization
It is known that succinate, an intermediate of the TCA cycle, is primarily found in the mitochondrial matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-Dimenthyl succinate typically involves the esterification of succinic acid with menthol. The reaction is carried out in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 12-24 hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as flash chromatography, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Succinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it an interesting candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new medications. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.
Industry: In the industrial sector, (1R)-(-)-Dimenthyl succinate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Comparison with Similar Compounds
- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) fumarate
- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) maleate
- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) adipate
Comparison: Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate is unique due to its specific ester linkage and the presence of the menthol moiety. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications. Compared to its analogs, it may exhibit different biological activities and industrial uses .
Properties
IUPAC Name |
bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXZAUAIVAZWFN-KQFPAPQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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